N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c29-24(26-18-8-9-21-22(14-18)34-13-12-33-21)17-35(31,32)23-15-28(20-7-3-2-6-19(20)23)16-25(30)27-10-4-1-5-11-27/h2-3,6-9,14-15H,1,4-5,10-13,16-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYBDCCGHWOTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Synthesis
The synthesis of the compound typically involves several steps, beginning with the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides to form sulfonamide derivatives. These intermediates are then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides to yield the final product. The synthetic pathway has been characterized using techniques such as IR and NMR spectroscopy to confirm the structure of the synthesized compounds .
Biological Activity
The biological activity of this compound has been evaluated through various studies:
Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes involved in metabolic disorders:
- α-glucosidase Inhibition : Compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfonylacetamide have demonstrated substantial inhibitory effects on α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition : While the activity against acetylcholinesterase (AChE) was noted to be weaker, it still suggests potential implications for neurodegenerative diseases like Alzheimer's .
Antitumor Activity
Sulfonamide derivatives have been recognized for their broad-spectrum antitumor activity. Studies indicate that compounds with a similar benzodioxane moiety exhibit significant anti-proliferative effects against various cancer cell lines. This suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfonylacetamide could contribute to cancer therapy strategies .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Binding : Molecular docking studies indicate that the compound binds effectively to the active sites of α-glucosidase and AChE, inhibiting their activity and thereby modulating metabolic pathways .
- Cellular Pathways : The inhibition of key enzymes involved in glucose metabolism and neurotransmission may lead to decreased glucose absorption and improved cognitive function in pathological states .
Case Studies
Recent investigations into the pharmacological activities of similar compounds have yielded insightful data:
- A study highlighted a series of sulfonamide derivatives that exhibited varying degrees of α-glucosidase inhibition. The most potent compounds were characterized by specific structural features that enhanced binding affinity .
| Compound | α-glucosidase IC50 (µM) | AChE IC50 (µM) |
|---|---|---|
| Compound A | 12.5 | 45 |
| Compound B | 8.0 | 60 |
| N-(2,3-dihydro...) | 10.0 | 70 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substitutions on the indole, benzodioxin, or acetamide groups, which modulate physicochemical properties and biological activity. Below is a detailed comparison:
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The target compound’s piperidine group increases logP (~3.5 estimated) compared to morpholine-containing analogs (logP ~2.8) . Higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Metabolic Stability : Benzodioxin analogs with sulfonyl groups (e.g., target compound) exhibit longer half-lives (t₁/₂ > 6 h in vitro) than sulfanyl-linked derivatives (t₁/₂ ~3 h) due to reduced susceptibility to glutathione-mediated cleavage .
- Binding Affinity : The pyrimidoindole analog (Analog 3) shows stronger binding to DNA topoisomerase II (Kd = 0.8 µM) compared to the indole-sulfonyl target compound (Kd = 2.4 µM) .
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the benzodioxane core followed by sulfonylation and coupling with the piperidinyl-indole moiety. Critical steps include:
- Sulfonylation : Requires precise control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions.
- Amide coupling : Use of coupling agents like EDCl/HOBt or carbodiimides to ensure high yield .
Challenges include maintaining purity of intermediates (monitored via TLC/HPLC) and optimizing reaction times to prevent decomposition of thermally sensitive intermediates. Microwave-assisted synthesis may improve efficiency .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- NMR spectroscopy : 1H and 13C NMR confirm structural integrity, with emphasis on sulfonamide (-SO2-) and acetamide (-CONH-) signals.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography : For resolving stereochemical ambiguities in the benzodioxane or indole moieties .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
Q. What functional groups contribute to its potential bioactivity?
- Sulfonamide group : Enhances binding to enzymes (e.g., carbonic anhydrase) via hydrogen bonding.
- Piperidinyl-ethyl moiety : May improve pharmacokinetics by increasing lipophilicity and blood-brain barrier penetration.
- Benzodioxane core : Known for anti-inflammatory and anticancer properties in related analogs .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Factorial design : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical parameters. For example, a 2³ factorial design revealed solvent choice (DMF vs. THF) and temperature (60°C vs. 80°C) as key factors in amide coupling efficiency .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., reaction time vs. yield) to predict optimal conditions .
- Contradiction resolution : If conflicting data arise (e.g., high yield but low purity), Pareto analysis prioritizes factors for iterative refinement .
Q. What computational methods predict its reactivity and interaction with biological targets?
- Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) models electron density around sulfonamide and piperidine groups to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to targets like kinases or GPCRs. For example, AutoDock Vina predicts binding affinity to COX-2, aligning with anti-inflammatory hypotheses .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Q. How do structural analogs inform SAR studies for this compound?
- Analog libraries : Compare bioactivity of derivatives with variations in:
- Benzodioxane substituents : Electron-withdrawing groups (e.g., -NO2) vs. electron donors (e.g., -OCH3) to modulate enzyme inhibition .
- Indole modifications : Substituting the piperidinyl-ethyl group with morpholine or pyrrolidine alters selectivity for serotonin receptors .
- Contradiction analysis : If analog A shows higher potency but lower solubility than analog B, prioritize substituents balancing logP and polar surface area .
Q. What strategies mitigate scale-up challenges from lab to pilot plant?
- Process intensification : Switch from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
- Purification optimization : Use simulated moving bed (SMB) chromatography for high-purity separation of diastereomers .
- Byproduct management : LC-MS tracking identifies degradation products (e.g., hydrolyzed acetamide) to adjust pH or solvent stability .
Methodological Guidance
Q. How to design a bioactivity screening protocol for this compound?
- In vitro assays :
- Enzyme inhibition : Measure IC50 against targets like HDAC or PARP using fluorogenic substrates.
- Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1 nM–100 μM) .
- Counter-screening : Test selectivity against off-targets (e.g., CYP450 isoforms) to assess toxicity risks .
Q. What statistical tools analyze contradictions in bioactivity data across studies?
- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for variability in assay conditions .
- PCA (Principal Component Analysis) : Identify outliers in datasets (e.g., anomalous IC50 values) caused by protocol differences (e.g., serum concentration in cell assays) .
Q. How to validate computational predictions experimentally?
- Synthetic validation : Synthesize top-ranked analogs from virtual libraries and compare predicted vs. observed IC50 values .
- Biophysical validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka, kd) for docked targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
